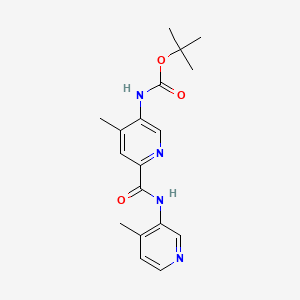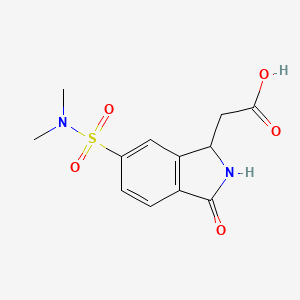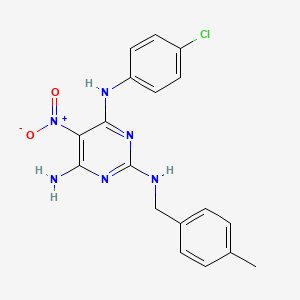methanone](/img/structure/B12466870.png)
[3-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl](pyridin-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-BROMO-3-[5-(4-METHOXYPHENYL)-1-(PYRIDINE-4-CARBONYL)-4,5-DIHYDROPYRAZOL-3-YL]-4-PHENYL-1H-QUINOLIN-2-ONE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline core, a pyrazole ring, and multiple aromatic substituents. The presence of bromine and methoxy groups further adds to its chemical diversity and potential reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-BROMO-3-[5-(4-METHOXYPHENYL)-1-(PYRIDINE-4-CARBONYL)-4,5-DIHYDROPYRAZOL-3-YL]-4-PHENYL-1H-QUINOLIN-2-ONE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aromatic rings . This reaction involves the use of palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-BROMO-3-[5-(4-METHOXYPHENYL)-1-(PYRIDINE-4-CARBONYL)-4,5-DIHYDROPYRAZOL-3-YL]-4-PHENYL-1H-QUINOLIN-2-ONE can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the pyrazole ring can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the carbonyl group can produce corresponding alcohols.
Applications De Recherche Scientifique
6-BROMO-3-[5-(4-METHOXYPHENYL)-1-(PYRIDINE-4-CARBONYL)-4,5-DIHYDROPYRAZOL-3-YL]-4-PHENYL-1H-QUINOLIN-2-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-BROMO-3-[5-(4-METHOXYPHENYL)-1-(PYRIDINE-4-CARBONYL)-4,5-DIHYDROPYRAZOL-3-YL]-4-PHENYL-1H-QUINOLIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **6-BROMO-3-[5-(4-METHOXYPHENYL)-1-(PYRIDINE-4-CARBONYL)-4,5-DIHYDROPYRAZOL-3-YL]-4-PHENYL-1H-QUINOLIN-2-ONE
- 6-BROMO-3-[5-(4-HYDROXYPHENYL)-1-(PYRIDINE-4-CARBONYL)-4,5-DIHYDROPYRAZOL-3-YL]-4-PHENYL-1H-QUINOLIN-2-ONE
- 6-BROMO-3-[5-(4-METHOXYPHENYL)-1-(PYRIDINE-4-CARBONYL)-4,5-DIHYDROPYRAZOL-3-YL]-4-(4-METHOXYPHENYL)-1H-QUINOLIN-2-ONE
Uniqueness
The uniqueness of 6-BROMO-3-[5-(4-METHOXYPHENYL)-1-(PYRIDINE-4-CARBONYL)-4,5-DIHYDROPYRAZOL-3-YL]-4-PHENYL-1H-QUINOLIN-2-ONE lies in its specific combination of functional groups and structural features. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C31H23BrN4O3 |
|---|---|
Poids moléculaire |
579.4 g/mol |
Nom IUPAC |
6-bromo-3-[3-(4-methoxyphenyl)-2-(pyridine-4-carbonyl)-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C31H23BrN4O3/c1-39-23-10-7-19(8-11-23)27-18-26(35-36(27)31(38)21-13-15-33-16-14-21)29-28(20-5-3-2-4-6-20)24-17-22(32)9-12-25(24)34-30(29)37/h2-17,27H,18H2,1H3,(H,34,37) |
Clé InChI |
MWQYIZFQMKSYAI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2CC(=NN2C(=O)C3=CC=NC=C3)C4=C(C5=C(C=CC(=C5)Br)NC4=O)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-bromo-N-(3-{[(2-chlorophenyl)carbonyl]amino}phenyl)furan-2-carboxamide](/img/structure/B12466795.png)


![7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B12466807.png)
![4-[(E)-(3,4-dichlorophenyl)diazenyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol](/img/structure/B12466809.png)
![2-methyl-N-({[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]carbamoyl}oxy)propanimidoyl chloride](/img/structure/B12466826.png)
![1-[5-hydroxy-3-(2-methylpropyl)-5-(trifluoromethyl)-4H-pyrazol-1-yl]-2-(4-methylphenyl)ethanone](/img/structure/B12466838.png)
![3-[(E)-(benzylimino)methyl]phenol](/img/structure/B12466851.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12466856.png)

![N-(2,5-dimethylphenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetamide](/img/structure/B12466879.png)
![2-[(4-Chlorophenyl)amino]-3,5-dinitrobenzamide](/img/structure/B12466882.png)

![N-[(2-chlorophenyl)methyl]-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B12466896.png)
